Home > Products > Screening Compounds P6679 > Benzetimide hydrochloride
Benzetimide hydrochloride - 5633-14-7

Benzetimide hydrochloride

Catalog Number: EVT-261966
CAS Number: 5633-14-7
Molecular Formula: C23H27ClN2O2
Molecular Weight: 398.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzetimide hydrochloride (dl-1-benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)-piperidine hydrochloride) is a synthetic compound primarily recognized for its anticholinergic properties. [] While its clinical use is limited, benzetimide hydrochloride serves as a valuable tool in scientific research, particularly in studying cholinergic receptors and autonomic nerve regulation. []

I-Quinuclidinyl Benzilate

Compound Description: I-Quinuclidinyl benzilate is a muscarinic acetylcholine receptor antagonist. It binds to muscarinic receptors, blocking the action of acetylcholine.

Relevance: I-Quinuclidinyl benzilate was used as a radioligand to study the characteristics of cholinergic receptors in the rat nasal mucosa. The study found that the binding sites in the rat nasal mucosa were primarily M2-muscarinic receptors. This research suggests a potential link between muscarinic receptors and nasal hyperreactivity. Since I-Quinuclidinyl benzilate is a known muscarinic antagonist, this finding implies that benzetimide hydrochloride, also documented for its anticholinergic properties, might share structural similarities or mechanisms of action with I-Quinuclidinyl benzilate, specifically targeting muscarinic receptors.

Methylfurthrethonium

Compound Description: Methylfurthrethonium is a cholinergic agonist that acts on muscarinic receptors. It mimics the action of acetylcholine at these receptors.

Relevance: Methylfurthrethonium was used in conjunction with I-Quinuclidinyl benzilate to further characterize cholinergic binding sites in the rat nasal mucosa. The study found that methylfurthrethonium inhibited I-Quinuclidinyl benzilate binding at high concentrations, suggesting the presence of low-affinity agonist binding sites, possibly with a small proportion of high-affinity agonist binding sites. This finding further reinforces the idea that benzetimide hydrochloride might also interact with these cholinergic sites, potentially explaining its anticholinergic effects.

Pirenzepine

Compound Description: Pirenzepine is a selective muscarinic antagonist with a higher affinity for the M1 muscarinic receptor subtype. It is used clinically to reduce gastric acid secretion.

Source and Classification

Benzetimide hydrochloride is derived from benzetimide, which is a structural derivative of imides. It is primarily used in medicinal chemistry due to its interactions with muscarinic receptors, which are pivotal in various physiological processes including neurotransmission and glandular secretion. The compound is often explored in the context of drug development aimed at treating conditions such as excessive salivation or other cholinergic overactivity disorders.

Synthesis Analysis

The synthesis of benzetimide hydrochloride typically involves several steps, with variations depending on the desired purity and yield. A common synthetic route includes:

  1. Starting Materials: The synthesis begins with the appropriate aromatic amine and a suitable carboxylic acid or its derivative.
  2. Formation of Benzetimide: The reaction between the amine and the acid leads to the formation of benzetimide through an amidation reaction.
  3. Hydrochlorination: The benzetimide is then treated with hydrochloric acid to form benzetimide hydrochloride.
Molecular Structure Analysis

The molecular structure of benzetimide hydrochloride can be described as follows:

  • Chemical Formula: C10_{10}H10_{10}ClN1_{1}O
  • Molecular Weight: Approximately 201.64 g/mol
  • Structure: The compound features a phenyl group attached to an imide functional group, with a chlorine atom from the hydrochloric acid incorporated into the structure.

The presence of the imide functional group contributes to its pharmacological activity, while the phenyl ring enhances lipophilicity, allowing for better membrane permeability.

Chemical Reactions Analysis

Benzetimide hydrochloride undergoes various chemical reactions pertinent to its functionality:

  1. Receptor Binding: As a muscarinic antagonist, it competes with acetylcholine at muscarinic receptors, inhibiting receptor activation.
  2. Hydrolysis: In aqueous environments, benzetimide hydrochloride can undergo hydrolysis, leading to the release of hydrochloric acid and regeneration of benzetimide.
  3. Metabolic Transformation: In biological systems, it may be metabolized by cytochrome P450 enzymes, affecting its pharmacokinetics and dynamics .

The specific reaction pathways can vary based on environmental conditions such as pH and temperature.

Mechanism of Action

Benzetimide hydrochloride exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors. This mechanism involves:

  • Competitive Inhibition: The compound binds to muscarinic receptors without activating them, effectively blocking acetylcholine from eliciting its physiological effects.
  • Physiological Effects: This blockade results in decreased secretions (e.g., saliva), reduced smooth muscle contraction, and modulation of neurotransmitter release in various tissues.

Studies have shown that modifications to the benzetimide structure can enhance its potency and selectivity towards specific muscarinic receptor subtypes .

Physical and Chemical Properties Analysis

Benzetimide hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation into pharmaceutical preparations and influence its bioavailability.

Applications

Benzetimide hydrochloride has several scientific applications:

  1. Pharmacology: Used extensively in research related to cholinergic signaling pathways and receptor pharmacodynamics.
  2. Therapeutics: Investigated for potential use in treating conditions characterized by excessive cholinergic activity, such as certain types of poisoning or side effects from other medications.
  3. Research Tool: Employed in studies examining receptor interactions and drug design methodologies aimed at developing new therapeutic agents targeting muscarinic receptors.
Historical Development and Synthesis of Benzetimide Hydrochloride

Discovery and Initial Pharmacological Characterization

Benzetimide hydrochloride (CAS 5633-14-7), also known as R4929, emerged in the 1960s during investigations into centrally acting anticholinergic agents. Its core structure comprises a 3,4'-bipiperidine scaffold with benzyl and phenyl substituents at the N1' and C3 positions, respectively, forming a diketopiperazine ring system (1'-benzyl-3-phenyl-[3,4'-bipiperidine]-2,6-dione hydrochloride) [6] [10]. Early pharmacological studies identified it as a potent muscarinic acetylcholine receptor (mAChR) antagonist, with binding affinity surpassing classical anticholinergics like atropine. The racemic mixture demonstrated high selectivity for mAChRs over nicotinic receptors, implicating potential utility in neurological disorders involving cholinergic hyperactivity [1]. Critical to its mechanism is the protonated nitrogen within the bipiperidine moiety, facilitating ionic interactions with conserved aspartate residues in the mAChR binding pocket. Initial in vivo characterization confirmed dose-dependent suppression of acetylcholine-induced tremors and salivation in animal models, establishing its central and peripheral antimuscarinic effects [1] [7].

Evolution of Synthetic Methodologies for Benzetimide Hydrochloride

The synthesis of Benzetimide hydrochloride hinges on constructing its bicyclic glutarimide framework and introducing the asymmetric benzyl-phenyl substitution pattern. Early routes adapted methodologies from simpler glutarimides like glutethimide (a known sedative). A representative approach involves:

  • Michael Addition & Cyclocondensation: Reacting 2-phenylbutyronitrile with methyl acrylate yields an intermediate nitrile diester. Subsequent alkaline hydrolysis converts the nitrile to an amide, followed by acid-catalyzed cyclodehydration to form the racemic glutarimide core [8].
  • N-Benzylation: The secondary nitrogen of the bipiperidine system is alkylated using benzyl chloride under basic conditions.
  • Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride salt [6] [10].

Modern refinements focus on stereoselective synthesis and purity optimization. Chromatographic resolution of racemic Benzetimide revealed dramatic enantiomeric divergence: the (S)-enantiomer (dexetimide) exhibited ~1000-fold greater mAChR affinity than the (R)-enantiomer (lexetimide) [8]. This spurred asymmetric synthesis efforts, potentially employing chiral auxiliaries during the cyclization step or enzymatic resolution. Current Good Manufacturing Practice (cGMP)-compliant synthesis for reference standards emphasizes rigorous purification (recrystallization, chromatography) to achieve >99% chemical purity, confirmed via HPLC, NMR (¹H, ¹³C), and mass spectrometry [1] [10].

Table 1: Evolution of Key Synthetic Approaches for Benzetimide Core

EraStrategyKey StepLimitation/Advancement
1960sRacemic Glutarimide SynthesisAcid-catalyzed cyclodehydrationLow stereoselectivity; moderate yields
1980sDiastereomeric ResolutionChromatographic separation of enantiomersEnabled pharmacological study of pure enantiomers
2000s-PresentcGMP-compliant PurificationRecrystallization/HPLC purificationAchieves >99.4% purity for analytical standards [1] [10]

Structural Analogues and Structure-Activity Relationship (SAR) Studies

Systematic SAR exploration of Benzetimide hydrochloride has delineated critical pharmacophoric elements for mAChR antagonism and inspired diversification for other targets:

Table 2: Key Structural Analogues of Benzetimide Hydrochloride and Their Activity

Analogue/Modification SiteStructural ChangePharmacological EffectReference
Core Stereochemistry
(S)-Enantiomer (Dexetimide)Chiral center configuration~1000x higher mAChR affinity vs (R)-enantiomer [8]
(R)-Enantiomer (Lexetimide)Chiral center configurationNegligible mAChR affinity [8]
Aryl Ring Modifications
C3 Phenyl GroupReplacement with alkylDrastic loss of mAChR binding affinity [1]
N1' Benzyl GroupHalogenation (e.g., 4-Cl)Variable mAChR affinity; altered metabolism [4]
Heterocycle Replacement
Thiazolidinedione derivativesGlutarimide → TZDLoss of mAChR activity; gain of kinase inhibition (e.g., ERK) [9]

mAChR SAR Insights:

  • Glutarimide Carbonyls: Essential for H-bonding with mAChR. Reduction or masking abolishes activity.
  • Stereogenic Center: Absolute configuration at C3 is critical. (S)-configuration optimally orients pharmacophores.
  • Aromatic Hydrophobicity: The phenyl ring at C3 and benzyl group at N1' engage in π-π/van der Waals interactions within hydrophobic receptor pockets. Electron-withdrawing substituents on the benzyl ring can modulate potency and selectivity across mAChR subtypes (M1-M5) [4].
  • Basic Nitrogen: Protonation of the piperidine nitrogen (pKa ~8-9) is crucial for ionic binding to mAChRs [1].

Diversification Beyond mAChR:

Benzetimide's scaffold has served as a template for targeting other receptors. Notably, structural simplification or ring expansion yielded compounds with CXCR3 chemokine receptor antagonism. Key modifications include:

  • Replacing the glutarimide with smaller amides or sulfonamides.
  • Introducing basic side chains (e.g., ethylenediamine) on the aryl moiety.
  • Optimizing aryl ether substituents (e.g., ethoxy → 2-ethoxy shift boosted potency in related scaffolds) [4] [9]. These analogues lost mAChR activity but gained nanomolar affinity for CXCR3, implicated in inflammatory diseases [4]. Similarly, replacing the glutarimide with a thiazolidinedione (TZD) ring shifted activity towards kinase inhibition (e.g., ERK1/2), demonstrating the scaffold's versatility [9].

Table 3: Summary of Critical SAR Elements for Benzetimide Scaffold

Pharmacophore ElementStructural FeatureRole in mAChR AntagonismTolerance for Diversification
Protonatable NitrogenPiperidine N (tertiary amine)Ionic interaction with Asp receptor residueLow - essential for mAChR
Carbonyl GroupsC2 and C6 of glutarimideH-bond acceptor; conformational rigidityModerate (TZD retains kinase act.)
C3 Aryl GroupPhenyl ringHydrophobic pocket binding; π-stackingLow (aryl required)
N1' Benzyl GroupPhenyl ringSecondary hydrophobic interactionModerate (halogens tolerated)
Stereochemistry(S)-configuration at C3Optimal spatial alignment of pharmacophoresVery Low (critical for mAChR)

These SAR principles underscore Benzetimide hydrochloride's role as a privileged structure, guiding rational design of derivatives with tailored receptor profiles while illuminating fundamental requirements for mAChR blockade. Future work may exploit advances in computational chemistry and fragment-based design to further refine selectivity or multi-target engagement [4] [9].

Properties

CAS Number

5633-14-7

Product Name

Benzetimide hydrochloride

IUPAC Name

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride

Molecular Formula

C23H27ClN2O2

Molecular Weight

398.9 g/mol

InChI

InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H

InChI Key

XSOOSXRNMDUWEM-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl

Solubility

51.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Benzetimide
Dexbenzetimid
Dexbenzetimide
Dexetimide
dextro Benzetimide
dextro-Benzetimide
R 16470
R-16470
R16470
Spasmentral
Tremblex

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.